![molecular formula C8H5F2NO2S B2380493 [(2,6-二氟苯基)磺酰基]乙腈 CAS No. 1326942-29-3](/img/structure/B2380493.png)
[(2,6-二氟苯基)磺酰基]乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2,6-Difluorophenyl)sulfonyl]acetonitrile is an organic compound with the molecular formula C8H5F2NO2S It is characterized by the presence of a difluorophenyl group attached to a sulfonyl acetonitrile moiety
科学研究应用
Chemistry
[(2,6-Difluorophenyl)sulfonyl]acetonitrile is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biological pathways and mechanisms.
Medicine
[(2,6-Difluorophenyl)sulfonyl]acetonitrile has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Difluorophenyl)sulfonyl]acetonitrile typically involves the reaction of 2,6-difluorobenzene with sulfonyl chloride and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl acetonitrile linkage. The reaction conditions often include temperatures ranging from 0°C to room temperature and may require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [(2,6-Difluorophenyl)sulfonyl]acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
[(2,6-Difluorophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted difluorophenyl derivatives depending on the reagent used.
作用机制
The mechanism of action of [(2,6-Difluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
[(2,6-Difluorophenyl)acetonitrile]:
[(2,6-Difluorophenyl)sulfonyl]methane: Similar structure but with a methylene group instead of acetonitrile, affecting its chemical properties and reactivity.
[(2,6-Difluorophenyl)sulfonyl]benzene: Contains a benzene ring instead of acetonitrile, leading to different reactivity and applications.
Uniqueness
[(2,6-Difluorophenyl)sulfonyl]acetonitrile is unique due to the presence of both difluorophenyl and sulfonyl groups attached to an acetonitrile moiety. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry.
属性
IUPAC Name |
2-(2,6-difluorophenyl)sulfonylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S/c9-6-2-1-3-7(10)8(6)14(12,13)5-4-11/h1-3H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJXYICGBZUXKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)CC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![ethyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2380415.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)
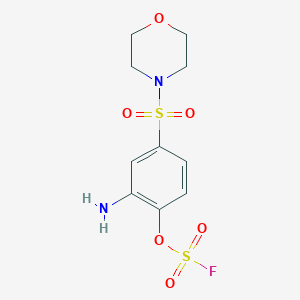
![N-[(1-methyl-1H-indazol-6-yl)methyl]prop-2-enamide](/img/structure/B2380421.png)
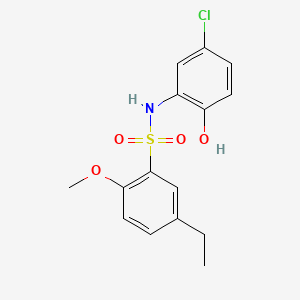
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
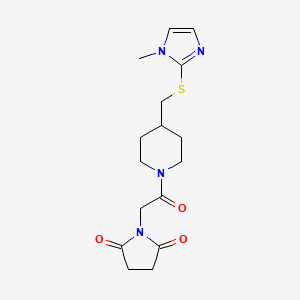
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)
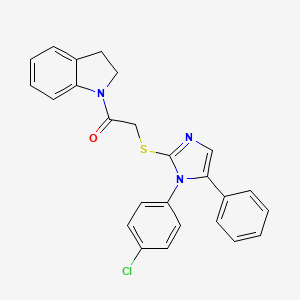
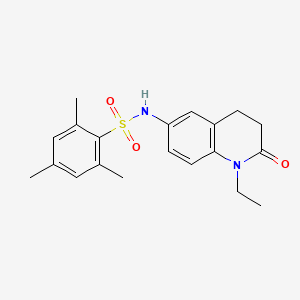
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)
